2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate
Overview
Description
2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate is a useful research compound. Its molecular formula is C27H18O5 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.11542367 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
Organic synthesis often explores the utility of complex molecules for constructing novel compounds with potential applications in various fields. For instance, the synthesis of acridine derivatives via the condensation of diphenylamine with substituted chromenyl acetic acids demonstrates the potential for creating compounds with antimicrobial and anticancer activities. These derivatives have shown promise against a range of pathogens and cancer cell lines, indicating their significant biomedical potential (Patel, Mali, & Patel, 2010).
Medicinal Chemistry Applications
In medicinal chemistry, the antimicrobial and anticancer activities of compounds derived from 2-(2-furyl)-4-oxo-4H-chromen-3-yl diphenylacetate have been a significant area of research. For example, functionalized benzo[f]2H-chromenes have been synthesized and evaluated for their antifungal and antibacterial properties. Some of these compounds exhibited excellent activity against fungi and bacteria, highlighting their potential as antimicrobial drugs (Chanu et al., 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2-(2-furyl)-4-oxo-4H-chromen-3-yl have been employed as reagents for the spectrophotometric determination of metals, such as molybdenum. This application is crucial for the accurate measurement of molybdenum concentrations in various samples, offering a simple, selective, precise, and rapid method for such determinations (Dass & Mehta, 1993).
Environmental Applications
Compounds related to this compound have also shown potential in environmental applications. For instance, the detection and identification of mutagens and carcinogens as adducts with guanosine derivatives offer a method for screening environmental samples for harmful substances. This approach could be pivotal in monitoring and mitigating environmental pollution (Kasai et al., 1984).
Properties
IUPAC Name |
[2-(furan-2-yl)-4-oxochromen-3-yl] 2,2-diphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O5/c28-24-20-14-7-8-15-21(20)31-25(22-16-9-17-30-22)26(24)32-27(29)23(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMQIDAAORDTNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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